molecular formula C5H5BrN2O B1526914 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde CAS No. 1211505-84-8

5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B1526914
CAS No.: 1211505-84-8
M. Wt: 189.01 g/mol
InChI Key: MRZJUGWICIQUIY-UHFFFAOYSA-N
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Description

5-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the CAS Number: 1211505-84-8 . It has a molecular weight of 189.01 . It appears as a white solid .


Synthesis Analysis

The synthesis of pyrazole compounds, including this compound, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C5H5BrN2O . The Inchi Code for this compound is 1S/C5H5BrN2O/c1-8-5(6)4(3-9)2-7-8/h2-3H,1H3 .


Chemical Reactions Analysis

Pyrazole compounds, including this compound, can undergo various chemical reactions. For instance, they can participate in [3 + 2] cycloaddition reactions, one-pot condensations with ketones, aldehydes, and hydrazine monohydrochloride, and Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .


Physical and Chemical Properties Analysis

This compound is a white solid . It is stored at temperatures between 0-5°C .

Scientific Research Applications

Synthesis and Structural Analysis

5-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde serves as a versatile intermediate in the synthesis of a variety of heterocyclic compounds. Its utility is demonstrated through the preparation of pyrazole derivatives, where its structural configuration plays a crucial role in the molecular architecture of the synthesized compounds. The crystal structure of related pyrazole derivatives has been elucidated using X-ray diffraction, revealing specific orientations and interactions that are crucial for understanding their properties and reactivity (Xu & Shi, 2011).

Antimicrobial Activity

Derivatives of this compound have been explored for their potential antimicrobial activities. The synthesis of pyrazolo[3,4-b]pyridine derivatives and their evaluation against various bacterial strains have shown promising results, indicating the potential of these compounds as antimicrobial agents. This highlights the compound's role in the development of new therapeutic agents (Panda, Karmakar, & Jena, 2011).

Pharmacological Applications

The chemical structure of this compound facilitates the synthesis of compounds with significant pharmacological activities. For instance, it has been used as a starting material for synthesizing inhibitors targeting 5α-reductase and aromatase, indicating its potential in developing treatments for conditions influenced by these enzymes (El-Naggar, Abd El-All, El-Naem, Abdalla, & Rashdan, 2020).

Chemical Synthesis and Molecular Design

The compound is integral in synthesizing various heterocyclic structures, such as pyrano[4,3-b]pyrane derivatives, showcasing its role in advancing chemical synthesis and molecular design. These efforts not only expand the chemical space but also contribute to the development of novel molecules with potential applications in different scientific and industrial fields (Sangani, Mungra, Patel, & Patel, 2012).

Safety and Hazards

The compound may cause serious eye damage, skin irritation, and respiratory irritation .

Future Directions

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . They are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Therefore, the future directions of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde could be in these areas.

Properties

IUPAC Name

5-bromo-1-methylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c1-8-5(6)4(3-9)2-7-8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRZJUGWICIQUIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211505-84-8
Record name 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

(5-Bromo-1-methyl-1H-pyrazol-4-yl)methanol (C23) was converted to the product using a procedure analogous to that described for the synthesis of 1-(4-ethylphenyl)-1H-imidazole-5-carbaldehyde (C19) in Example 5, step 3. In this case, no chromatography was carried out. Yield: 1.46 g, 7.72 mmol, 92%. LCMS m/z 191.2 (M+1). 1H NMR (400 MHz, CDCl3) δ 3.93 (s, 3H), 7.96 (s, 1H), 9.76 (s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-(4-ethylphenyl)-1H-imidazole-5-carbaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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